molecular formula C6H4N4O B583975 Pyrido[3,2-e][1,2,4]triazin-5-ol CAS No. 145675-24-7

Pyrido[3,2-e][1,2,4]triazin-5-ol

Cat. No.: B583975
CAS No.: 145675-24-7
M. Wt: 148.125
InChI Key: XMAJQIGWXSQEJA-UHFFFAOYSA-N
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Description

Pyrido[3,2-e][1,2,4]triazin-5-ol is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,2-e][1,2,4]triazin-5-ol typically involves the construction of the triazine ring followed by the fusion with a pyridine ring. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach is the annulation of the azole fragment to the 1,2,4-triazine ring . Specific reaction conditions, such as the use of formamide in boiling DMF, can lead to the formation of various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-yielding reactions and scalable processes, are likely to be applied. The use of microwave-assisted synthesis and solid-phase synthesis could be explored for efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-e][1,2,4]triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, formamide, and various diazonium salts. Reaction conditions often involve boiling solvents such as DMF and ethanol .

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,2-e][1,2,4]triazin-5-ol is unique due to its specific ring structure, which provides a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

145675-24-7

Molecular Formula

C6H4N4O

Molecular Weight

148.125

IUPAC Name

8H-pyrido[3,2-e][1,2,4]triazin-5-one

InChI

InChI=1S/C6H4N4O/c11-4-1-2-7-6-5(4)8-3-9-10-6/h1-3H,(H,7,10,11)

InChI Key

XMAJQIGWXSQEJA-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)N=CN=N2

Synonyms

Pyrido[3,2-e]-1,2,4-triazin-5-ol (9CI)

Origin of Product

United States

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